

Vatiquinone In Vivo Administration: Application Notes and Protocols for Mouse Models

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Compound of Interest

Compound Name: EPI-743

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Abstract

Vatiquinone (formerly **EPI-743**) is an investigational small molecule that acts as a potent inhibitor of 15-lipoxygenase (15-LO), a key enzyme in the ferroptosis pathway.^{[1][2][3]} By mitigating lipid peroxidation and oxidative stress, Vatiquinone is being explored for its therapeutic potential in various conditions, particularly those linked to mitochondrial dysfunction such as Friedreich's ataxia and Leigh syndrome.^{[4][5]} These application notes provide a detailed protocol for the in vivo administration of Vatiquinone in mouse models based on published preclinical studies. The intraperitoneal injection protocol is thoroughly described, and key experimental parameters are summarized for ease of reference. Additionally, a diagram of the putative signaling pathway of Vatiquinone is provided to illustrate its mechanism of action.

Data Presentation

The following tables summarize the quantitative data from a key preclinical study administering Vatiquinone to mouse models of mitochondrial disease.

Table 1: Vatiquinone Administration Parameters in Mouse Models

Parameter	Details	Reference
Drug	Vatiquinone (MedKoo Biosciences)	[4]
Dosage	50 mg/kg/day	
Route of Administration	Intraperitoneal (IP) Injection	
Frequency	Daily	
Vehicle	Sterile Sunflower Seed Oil	
Injection Volume	10 µL/g of body weight	

Table 2: Experimental Design Overview

Parameter	Ndufs4(-/-) Mouse Model (Leigh Syndrome)	Tamoxifen-Inducible Gpx4 Knockout Mouse Model	Reference
Treatment Start	Postnatal day 21 (P21), at weaning	Postnatal day 21 (P21)	[4]
Treatment Duration	Until end-of-life criteria were met	Until end-of-life criteria were met	
Control Groups	Untreated, Vehicle (oil) only	Vehicle (oil) only	
Key Outcomes Assessed	Weight, Onset of cachexia, Forelimb clasping, Mortality, Rotarod performance, Exercise-induced seizures	Weight loss, Onset of ataxia, Mortality	

Experimental Protocols

The following protocol for intraperitoneal (IP) administration of Vatiquinone is based on the methodology described by Kayser et al.

Protocol: Intraperitoneal (IP) Administration of Vatiquinone

1. Materials:

- Vatiquinone powder (e.g., MedKoo Biosciences)
- Sterile sunflower seed oil (Vehicle)
- Sterile 0.22 μm syringe filter
- Sterile microcentrifuge tubes or vials
- Sterile syringes (appropriately sized for injection volume)
- Sterile needles (25-27 gauge for mice)
- Vortex mixer
- Analytical balance
- Laminar flow hood (recommended for sterile preparation)

2. Preparation of Vatiquinone Solution (5 mg/mL):

- Note: Vatiquinone is a viscous liquid at room temperature.
- All preparation steps should be performed under sterile conditions.
- Weigh the desired amount of Vatiquinone.
- Dissolve the Vatiquinone in sterile sunflower seed oil to a final concentration of 5 $\mu\text{g}/\mu\text{L}$ (5 mg/mL). This can be achieved by vortexing until the Vatiquinone is fully dissolved.

- Sterilize the Vatiquinone solution by passing it through a 0.22 μm sterile filter into a sterile container.
- Aliquot the sterile solution into smaller, single-use volumes in sterile, light-protected tubes.
- Store the aliquots at -20°C , protected from light, until use.

3. Animal Handling and Dosing:

- Handle mice according to approved institutional animal care and use committee (IACUC) protocols.
- Before injection, warm the Vatiquinone aliquot to $25\text{--}37^{\circ}\text{C}$.
- The dosage is 50 mg/kg of body weight.[\[4\]](#)
- The injection volume is 10 $\mu\text{L/g}$ of body weight. For example, a 25g mouse would receive a 250 μL injection.
- Administer the Vatiquinone solution via intraperitoneal (IP) injection daily.
- For the vehicle control group, administer an equivalent volume of sterile sunflower seed oil daily via IP injection.

4. Co-administration with Tamoxifen (for inducible models):

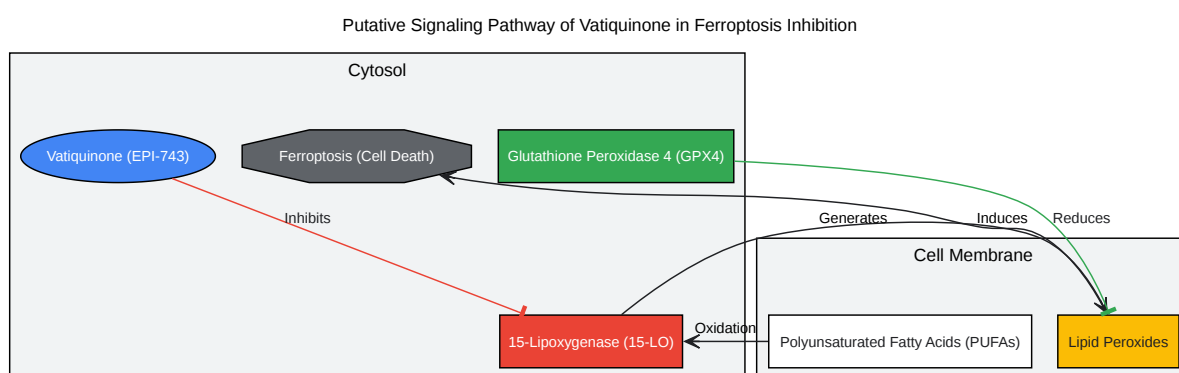
- In studies requiring tamoxifen-induced gene knockout, Vatiquinone can be co-administered in the same injection to minimize animal stress.
- Prepare a mixture containing both 5 $\mu\text{g}/\mu\text{L}$ Vatiquinone and the desired concentration of tamoxifen (e.g., 6 mg/mL) in a vehicle of 95% sunflower seed oil and 5% ethanol.
- The control group for this co-administration would receive the matching vehicle (95% sunflower seed oil, 5% ethanol) without Vatiquinone or tamoxifen, or with tamoxifen alone, depending on the experimental design.

Note on Oral Administration: While Vatiquinone is administered orally in clinical trials, detailed protocols for oral gavage in mouse models were not available in the reviewed literature.

Researchers wishing to use this route would need to perform formulation and bioavailability studies.

Visualizations

Signaling Pathway of Vatiquinone

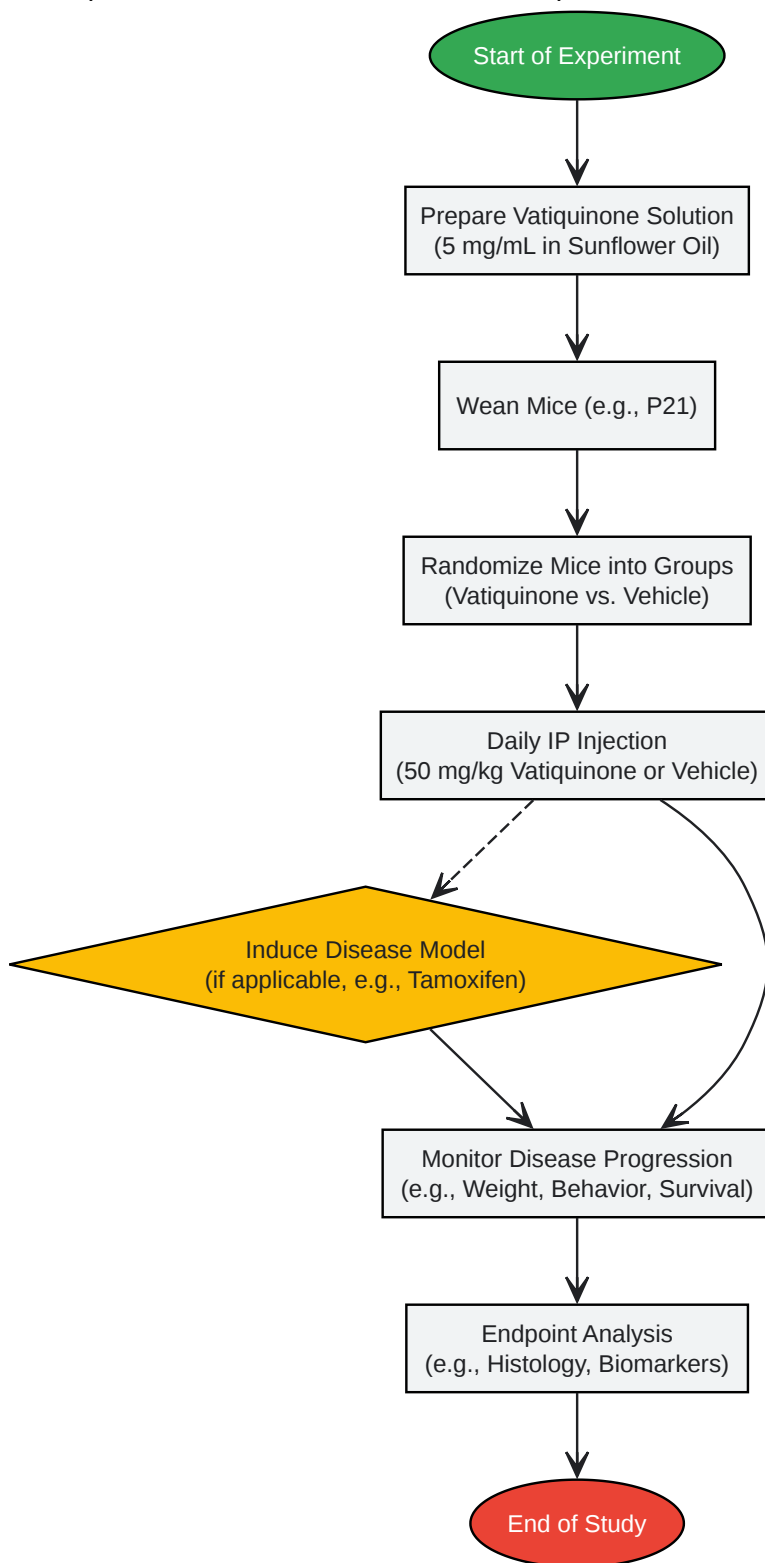


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Caption: Vatiquinone inhibits 15-LO, preventing ferroptosis.

Experimental Workflow for Vatiquinone Administration in Mice

General Experimental Workflow for In Vivo Vatiquinone Administration

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Caption: Workflow for Vatiquinone administration in mouse models.

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